molecular formula C17H19FN2O3S B296909 2-[3-fluoro(methylsulfonyl)anilino]-N-(1-phenylethyl)acetamide

2-[3-fluoro(methylsulfonyl)anilino]-N-(1-phenylethyl)acetamide

Cat. No. B296909
M. Wt: 350.4 g/mol
InChI Key: SWDRLJHGCIGFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-fluoro(methylsulfonyl)anilino]-N-(1-phenylethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as FMA, and it has been found to possess unique properties that make it useful in various medical applications.

Mechanism of Action

FMA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins. Prostaglandins are known to play a role in pain, inflammation, and fever, and their inhibition by FMA results in the reduction of these symptoms.
Biochemical and Physiological Effects:
FMA has been shown to reduce inflammation, pain, and fever in various animal models. It has also been found to possess antitumor activity, inhibiting the growth and proliferation of cancer cells. FMA has been shown to have a low toxicity profile, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMA is its low toxicity profile, making it safe for use in laboratory experiments. Additionally, FMA has been found to possess unique properties that make it useful in various medical applications. However, the synthesis of FMA is complex and requires specialized equipment and expertise, which may limit its widespread use in laboratory experiments.

Future Directions

There are several future directions for the study of FMA. One potential application is its use in the treatment of cancer, where it has been found to possess antitumor activity. Additionally, FMA may have potential applications in the treatment of pain and inflammation, where it has been found to possess analgesic and anti-inflammatory properties. Further studies are needed to fully understand the potential applications of FMA in various medical fields.

Synthesis Methods

The synthesis of FMA involves the reaction of 3-fluoroaniline with methylsulfonyl chloride, followed by the addition of N-(1-phenylethyl)acetamide. The reaction is carried out in the presence of a base, typically sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization to obtain pure FMA.

Scientific Research Applications

FMA has been extensively studied for its potential applications in various medical fields. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it useful in the treatment of pain and fever. Additionally, FMA has been shown to possess antitumor activity, making it a potential candidate for cancer treatment.

properties

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

2-(3-fluoro-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C17H19FN2O3S/c1-13(14-7-4-3-5-8-14)19-17(21)12-20(24(2,22)23)16-10-6-9-15(18)11-16/h3-11,13H,12H2,1-2H3,(H,19,21)

InChI Key

SWDRLJHGCIGFTJ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C

Origin of Product

United States

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